molecular formula C18H11NO5S2 B2771803 (Z)-4-(5-(4-carboxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid CAS No. 1100514-57-5

(Z)-4-(5-(4-carboxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid

Cat. No. B2771803
CAS RN: 1100514-57-5
M. Wt: 385.41
InChI Key: DXYAHURKIPWRTB-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-(5-(4-carboxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid, also known as CBT-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the thiazolidinedione class of compounds and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

These applications highlight the compound’s versatility and potential impact across diverse scientific disciplines. Further research and exploration are essential to fully unlock its capabilities and address specific challenges in each field. 🌟 .

properties

IUPAC Name

4-[(Z)-[3-(4-carboxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO5S2/c20-15-14(9-10-1-3-11(4-2-10)16(21)22)26-18(25)19(15)13-7-5-12(6-8-13)17(23)24/h1-9H,(H,21,22)(H,23,24)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYAHURKIPWRTB-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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